

CAS number and chemical structure of 2-Methyl-3-oxopentanal

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Compound of Interest

Compound Name: 2-Methyl-3-oxopentanal

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An In-depth Technical Guide to 2-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-3-oxopentanal**, a bifunctional organic compound featuring both aldehyde and ketone moieties. This document consolidates critical data including its chemical identity, physicochemical properties, spectroscopic data, and detailed synthesis protocols. The unique reactivity stemming from its dual carbonyl nature makes it a molecule of interest for various chemical transformations.

Chemical Identity and Structure

2-Methyl-3-oxopentanal is a C6 carbonyl compound. Its chemical identity is established by its CAS number, molecular formula, and systematic IUPAC name, which reflects the prioritization of the aldehyde functional group.[\[1\]](#)

Chemical Structure:

Caption: Chemical structure of **2-Methyl-3-oxopentanal**.

Table 1: Chemical Identifiers of **2-Methyl-3-oxopentanal**

Identifier	Value	Reference
CAS Number	14848-68-1	[1] [2] [3] [4] [5]
IUPAC Name	2-methyl-3-oxopentanal	[1] [4]
Synonyms	2-formyl-3-pentanone, Propionylpropionaldehyde	[2] [3]
Molecular Formula	C6H10O2	[1] [2] [3] [4] [5] [6]
Canonical SMILES	CCC(=O)C(C)C=O	[1] [2] [3] [4] [5] [6]
InChI Key	HFHZCESKBNQESK- UHFFFAOYSA-N	[1] [3] [4]

Physicochemical Properties

The physical and chemical properties of **2-Methyl-3-oxopentanal** are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for predicting its behavior in various chemical environments.

Table 2: Physicochemical Data for **2-Methyl-3-oxopentanal**

Property	Value	Reference
Molecular Weight	114.14 g/mol	[1] [3] [4]
Density (Predicted)	0.932 ± 0.06 g/cm ³	[2]
Boiling Point	50 °C @ 1 Torr	[2]
Topological Polar Surface Area	34.1 Å ²	[3] [4]
LogP	0.80050	[2]
Hydrogen Bond Donor Count	0	[2] [3]
Hydrogen Bond Acceptor Count	2	[2] [3]
Rotatable Bond Count	3	[2] [3]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **2-Methyl-3-oxopentanal**.

Table 3: Spectroscopic Data Summary

Technique	Key Peaks / Shifts	Reference
Infrared (IR)	$\nu_{\text{max}} 1725 \text{ cm}^{-1}$ (C=O, ketone), 2820 cm^{-1} (C-H, aldehyde)	[1]
^1H NMR (CDCl_3)	δ 9.65 (t, $J = 2.1 \text{ Hz}$, 1H, CHO), 2.85–2.70 (m, 2H, CH_2CO), 2.40–2.25 (m, 1H, $\text{CH}(\text{CH}_3)$)	[1]
^{13}C NMR	δ ~210 ppm (Ketone carbon), δ ~200 ppm (Aldehyde carbon)	[1]
Mass Spectrometry (MS)	m/z 114 (M^+), 86 ($[\text{M}-\text{CO}]^+$), 71, 43	[1]

Experimental Protocols: Synthesis of 2-Methyl-3-oxopentanal

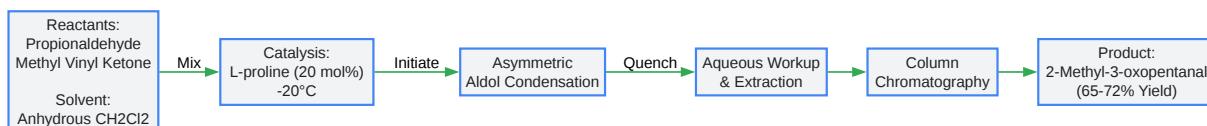
The synthesis of **2-Methyl-3-oxopentanal** can be achieved through several routes, including laboratory-scale organic reactions, industrial processes, and biocatalytic methods.

A. Laboratory-Scale: Asymmetric Aldol Condensation

A common laboratory method involves a controlled, asymmetric aldol condensation to achieve moderate stereoselectivity.[\[1\]](#)

- Reactants: Propionaldehyde and methyl vinyl ketone.
- Catalyst: L-proline (20 mol%).

- Solvent: Anhydrous dichloromethane.
- Procedure:
 - Dissolve propionaldehyde and methyl vinyl ketone in anhydrous dichloromethane.
 - Cool the reaction mixture to -20°C.
 - Add L-proline (20 mol%) to catalyze the reaction.
 - The reaction proceeds via an enamine intermediate, where the aldehyde's oxygen coordinates with the catalyst's secondary amine, stabilizing the transition state.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
 - Upon completion, quench the reaction and perform a standard aqueous workup.
 - Purify the product using column chromatography.
- Yield: This organocatalytic approach typically achieves yields of 65–72%.[\[1\]](#)



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Caption: Workflow for laboratory synthesis of **2-Methyl-3-oxopentanal**.

B. Industrial-Scale Synthesis

Industrial production focuses on cost-efficiency and scalability. Two primary routes are employed:

- Catalytic Oxidation: This method uses 2-methyl-3-hydroxypentanal as a precursor. The oxidation is typically performed using heterogeneous catalysts like palladium or platinum on

activated carbon under pressurized oxygen at 80–120°C. Yields can exceed 70% in continuous flow reactors.[1]

- Ozonolysis: An alternative route involves the ozonolysis of 2-methyl-1,3-pentadiene. This process selectively cleaves the double bond adjacent to the methyl group, yielding **2-methyl-3-oxopentanal** and formaldehyde.[1]

C. Biocatalytic Synthesis

Modern biocatalytic methods offer environmentally benign alternatives for synthesis.

- Engineered Cytochrome P450: Directed evolution of cytochrome P450BM3 variants can oxidize 2-methyl-3-hydroxypentanol to the target compound. Whole-cell biocatalysis in *E. coli* has achieved a 54% conversion, though product inhibition is a limiting factor.[1]
- Engineered Aldolase: Mutants of 2-deoxyribose-5-phosphate aldolase (DERA) can catalyze the condensation of acetaldehyde with 3-oxopentanal, producing (R)-**2-methyl-3-oxopentanal** with high enantiomeric excess (>99%).[1]

Reactivity and Chemical Behavior

The presence of two distinct carbonyl groups imparts unique reactivity to **2-Methyl-3-oxopentanal**.

- Nucleophilic Addition: The aldehyde carbonyl is electronically and sterically more susceptible to nucleophilic attack compared to the ketone carbonyl.[1] The aldehyde carbon carries a greater partial positive charge and is less sterically hindered.[1]
- Enolate Formation: Alpha-hydrogens are present adjacent to both carbonyl groups, allowing for the formation of multiple enolate intermediates under basic conditions. Deprotonation preferentially occurs at the methyl group adjacent to the ketone, forming a resonance-stabilized enolate.[1]
- Polymerization: The molecule is prone to aldol-type polymerization, where the multiple reactive sites can lead to the formation of high molecular weight products.[1]

Relevance in Research and Drug Development

While direct applications of **2-Methyl-3-oxopentanal** in drug development are not extensively documented, its structural motifs are of interest to medicinal chemists. The incorporation of methyl groups is a common strategy in lead optimization to modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.^[7] Methyl groups can influence conformation, improve metabolic stability, and affect binding interactions.^[7]

Furthermore, related keto-esters like methyl 3-oxopentanoate serve as building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavorings.^[8] The unique reactivity of **2-Methyl-3-oxopentanal** makes it a potentially versatile intermediate for constructing more complex molecular architectures relevant to drug discovery.

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